Acetamide, N-(2-hydroxy-1-naphthalenyl)-
Description
Significance of Naphthol-Amide Scaffolds in Contemporary Organic Chemistry
Naphthol-amide scaffolds are of considerable interest in modern organic chemistry due to their versatile synthetic utility and the diverse properties exhibited by their derivatives. These structures serve as crucial building blocks for the creation of more complex molecules, including those with biological activity. mdpi.comencyclopedia.pub The presence of the naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, coupled with the amide linkage, provides a rigid and tunable platform for designing compounds with specific electronic and steric properties. wikipedia.org
The 1,3-aminooxygenated motif present in many naphthol-amide derivatives is a key feature found in a variety of natural products and pharmaceutical drugs. mdpi.com This structural element contributes to the biological activities observed in this class of compounds.
Overview of Structurally Related Naphthyl Acetamides and Amidoalkyl-2-naphthols
A significant class of compounds structurally related to Acetamide (B32628), N-(2-hydroxy-1-naphthalenyl)- are the amidoalkyl-2-naphthols. These compounds are often synthesized through one-pot, multi-component reactions, a strategy that aligns with the principles of green chemistry by improving efficiency and reducing waste. mdpi.comresearchgate.net The Mannich-type condensation of a 2-naphthol (B1666908), an aldehyde, and an amide is a common and effective method for their preparation. mdpi.comresearchgate.net This reaction is thought to proceed through the formation of a highly reactive ortho-quinone methide intermediate. mdpi.comresearchgate.net
Amidoalkyl-2-naphthols are not only valuable for their own inherent properties but also as intermediates in the synthesis of other important molecules. mdpi.comencyclopedia.pub For instance, they can be converted to aminoalkyl naphthols, also known as Betti bases, through hydrolysis or reduction. encyclopedia.pub
Another related class of compounds is the 1-naphthaleneacetamides, which are used in agriculture as synthetic auxins to promote plant growth. nih.gov
Historical Context of Naphthyl Acetamide Research and Development
Research into naphthalene and its derivatives dates back to the early 19th century. In 1821, John Kidd described a white solid with a pungent odor derived from the distillation of coal tar, which he named "naphthaline." wikipedia.org The chemical formula for naphthalene was later determined by Michael Faraday in 1826. wikipedia.org
The synthesis of amides is a fundamental aspect of organic chemistry, with these compounds playing a crucial role in medicinal chemistry. researchgate.net The development of efficient synthetic methods for preparing naphthyl amides and their derivatives, such as the multi-component reactions for amidoalkyl-2-naphthols, represents a significant advancement in the field. iau.irscirp.org These methods often offer advantages over older techniques, such as improved yields, shorter reaction times, and milder reaction conditions. scirp.orgorgchemres.org The exploration of various catalysts, including nano-catalysts and ionic liquids, continues to be an active area of research to further optimize these synthetic routes. researchgate.netorgchemres.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)13-12-10-5-3-2-4-9(10)6-7-11(12)15/h2-7,15H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNXJIPPYAOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059464 | |
| Record name | Acetamide, N-(2-hydroxy-1-naphthalenyl)- | |
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Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-93-1 | |
| Record name | N-(2-Hydroxy-1-naphthalenyl)acetamide | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Acetamido-2-naphthol | |
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| Record name | N-(2-Hydroxy-1-naphthyl)acetamide | |
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| Record name | Acetamide, N-(2-hydroxy-1-naphthalenyl)- | |
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| Record name | Acetamide, N-(2-hydroxy-1-naphthalenyl)- | |
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| Record name | N-(2-hydroxy-1-naphthyl)acetamide | |
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| Record name | 1-ACETAMIDO-2-NAPHTHOL | |
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Advanced Synthetic Methodologies for Acetamide, N 2 Hydroxy 1 Naphthalenyl and Derivatives
Strategic Approaches to Naphthyl Acetamide (B32628) Bond Formation
The creation of the amide bond is the cornerstone of synthesizing this class of molecules. Strategies have evolved from classical methods to highly efficient catalytic and one-pot procedures.
The formation of the acetamide linkage can be achieved through several reliable amidation protocols. Classically, this involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). nih.gov For instance, the synthesis of related N-aryl acetamides often proceeds by treating the corresponding aromatic amine with chloroacetyl chloride. ijpsr.infoneliti.com
Modern advancements have introduced a host of coupling reagents and catalysts that facilitate amide bond formation under milder conditions and with greater efficiency. Uronium salts, such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate), have proven effective for amide and peptide bond formation in environmentally responsible aqueous micellar media. researchgate.net Furthermore, catalytic methods using boronic acids or borate (B1201080) esters represent a novel approach to direct amidation, avoiding the need for stoichiometric activating agents and often proceeding under mild conditions. seejph.com These catalytic systems are part of a broader trend in organic chemistry toward more sustainable and atom-economical transformations. researchgate.net
To enhance synthetic efficiency and reduce waste from intermediate purification steps, one-pot synthesis protocols have become a significant area of innovation. guidechem.com These methods allow for the construction of complex molecules like 1-amidoalkyl-2-naphthols in a single procedural step from simple starting materials.
A notable example is the three-component, one-pot synthesis involving 2-naphthol (B1666908), an aldehyde, and acetamide. ijpsr.info This reaction can be effectively catalyzed by nano-SnO2 at 80°C, producing the desired amidoalkyl naphthol derivatives in good yields. ijpsr.info Another innovative approach employs tetrachlorosilane (B154696) (TCS) to catalyze the condensation of 2-naphthol, an aromatic aldehyde, and acetonitrile (B52724) under solvent-free conditions, providing an efficient and direct route to these structures. researchgate.net Zirconocene (B1252598) dichloride (Cp2ZrCl2) has also been utilized as a catalyst for the reaction between 2-naphthol, benzaldehyde, and acetamide at room temperature, highlighting the versatility of metal-based catalysts in these transformations.
Interactive Table: One-Pot Syntheses of N-Amidoalkyl Naphthols
| Catalyst | Reactants | Conditions | Yield | Reference |
| nano-SnO2 | 2-Naphthol, Aldehyde, Acetamide | Water-solvent, 80°C | Good | ijpsr.info |
| Tetrachlorosilane (TCS) | 2-Naphthol, Aromatic Aldehyde, Acetonitrile | Solvent-free | Not specified | researchgate.net |
| Zirconocene dichloride (Cp2ZrCl2) | 2-Naphthol, Benzaldehyde, Acetamide | Ethylene (B1197577) dichloride, Room Temp, 10h | Not specified | |
| Montmorillonite (B579905) K10 clay / Trichloroacetic acid | 2-Naphthol, 4-Nitrobenzaldehyde, N-methyl acetamide | Solvent-free | Not specified | researchgate.net |
Multicomponent Reactions Incorporating 2-Naphthol Building Blocks
Multicomponent reactions (MCRs) are highly valued in organic and medicinal chemistry for their ability to generate molecular complexity and diversity in a single, atom-economical step. 2-Naphthol is a particularly useful building block in MCRs due to its electron-rich nature and multiple reactive sites.
The synthesis of 1-amidoalkyl-2-naphthols is a prime example of an MCR. The reaction of 2-naphthol, aldehydes, and amides or nitriles under the influence of various catalysts exemplifies this approach. ijpsr.inforesearchgate.net A range of catalysts have been successfully employed, including Lewis acids like Ce(SO4)2, iodine, Fe(HSO4)3, and heterogeneous catalysts such as montmorillonite K10 clay, demonstrating the broad applicability of this strategy. researchgate.net The Betti reaction is another classic MCR that utilizes 2-naphthol, typically reacting it with an aldehyde and a primary or secondary amine to form 1-(α-aminoalkyl)naphthols. These MCRs provide rapid access to libraries of structurally diverse naphthol derivatives.
Functional Group Introduction and Transformations
To create derivatives of Acetamide, N-(2-hydroxy-1-naphthalenyl)-, various functional groups can be introduced onto the core structure. These transformations are key to modulating the molecule's chemical and physical properties.
The introduction of halogen atoms, particularly fluorine, can significantly alter a molecule's properties. The trifluoromethyl (CF3) group is of special interest in medicinal chemistry. One route to a related trifluoromethylated compound, 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, involves the use of trifluoroacetic anhydride to form the trifluoroacetamide (B147638) moiety.
Halogenated derivatives are commonly synthesized by using halogenated building blocks. For instance, 2-chloro-N-[(2-hydroxy-1-naphthyl)methyl]acetamide and other 2-chloro-N-aryl acetamides are prepared by reacting the appropriate amine with chloroacetyl chloride. ijpsr.infoneliti.com This method introduces the halogen onto the acetyl group of the molecule. This approach is a standard and effective way to produce α-haloacetamide derivatives. ijpsr.info
Table: Examples of Halogenated Derivatives
| Compound Name | Synthetic Precursor | Halogenation Method | Reference |
| 2-chloro-N-(naphthalen-2-yl)acetamide | 2-Naphthylamine | Reaction with chloroacetyl chloride | ijpsr.info |
| 2-chloro-N-(3-hydroxyphenyl) acetamide | m-Aminophenol | Reaction with chloroacetyl chloride | neliti.com |
| 2-chloro-N-(4-hydroxyphenyl) acetamide | p-Aminophenol | Reaction with chloroacetyl chloride | neliti.com |
Introduction of Hydroxyl and Other Oxygen-Containing Moieties
The synthesis of derivatives with additional hydroxyl or other oxygen-containing groups on the naphthalene (B1677914) ring system typically relies on a strategy of using pre-functionalized starting materials rather than late-stage oxidation. For example, to obtain a derivative with a hydroxyl group at the 8-position of the naphthalene core, a synthetic route would likely commence with a starting material that already contains this feature, such as an appropriately substituted aminonaphthol.
This strategy is mirrored in the synthesis of other hydroxylated N-aryl amides. The preparation of 2-chloro-N-(3-hydroxyphenyl)acetamide and its 4-hydroxy isomer begins with m-aminophenol and p-aminophenol, respectively, which already possess the desired hydroxyl group. neliti.com This approach circumvents potential challenges and selectivity issues associated with the direct oxidation or hydroxylation of the complex final molecule.
Electrophilic and Nucleophilic Substitution Reactions on Naphthalene and Amide Groups
The N-(2-hydroxy-1-naphthalenyl)acetamide scaffold contains two key reactive sites: the electron-rich naphthalene ring and the amide functional group. Both sites can be subjected to substitution reactions to create a variety of derivatives.
Electrophilic Substitution: The naphthalene ring, activated by the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups, is susceptible to electrophilic attack. For instance, nitration of analogous hydroxyphenyl acetamides has been demonstrated to yield specific isomers. In a study on N-(2-hydroxyphenyl)acetamide, reaction with nitric acid in an aqueous acetic acid solution resulted in the formation of N-(2-hydroxy-3-nitrophenyl)acetamide. mdpi.com This suggests that the naphthalene ring of the title compound could undergo similar regioselective substitutions, such as nitration or halogenation, to introduce new functional groups. Another relevant reaction is the catalytic asymmetric hydroxylative dearomatization of 2-naphthols, which can produce ortho-quinol derivatives using a scandium(III) complex catalyst, highlighting a sophisticated electrophilic functionalization pathway. rsc.org
Nucleophilic Substitution: The amide group itself is generally unreactive towards nucleophiles. However, under acidic conditions, the carbonyl oxygen can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack. This principle allows for reactions like hydrolysis, although this would lead to the cleavage of the amide bond. basicmedicalkey.com More targeted nucleophilic substitutions can occur at the 1-position of the indole (B1671886) nucleus in related heterocyclic systems, particularly with 1-hydroxyindole (B3061041) derivatives, which can react with nucleophiles like indole in formic acid. clockss.org While distinct from the naphthalene system, this indicates that N-hydroxy or N-alkoxy analogs could provide pathways for nucleophilic substitution.
Catalytic Approaches in Naphthyl Acetamide Synthesis
Catalysis is central to the modern synthesis of N-acylaminoalkyl-naphthols, offering high efficiency and selectivity. These are often one-pot, multi-component reactions where an aldehyde, 2-naphthol, and an amide or nitrile are condensed in the presence of a catalyst. A variety of catalysts have been proven effective in synthesizing derivatives of the title compound.
For example, the synthesis of N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide is achieved by reacting 2-naphthol, benzaldehyde, and acetamide. One effective catalyst for this transformation is zirconocene dichloride (Cp₂ZrCl₂) in ethylene dichloride at room temperature. nih.gov Alternative and eco-friendly catalysts include trichloroacetic acid and montmorillonite K10 clay, which can effectively catalyze the synthesis of derivatives like N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide under solvent-free conditions. seejph.com
Catalysts in the Synthesis of N-(2-hydroxy-1-naphthalenyl)acetamide Derivatives
| Catalyst | Derivative Synthesized | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Zirconocene Dichloride (Cp₂ZrCl₂) | N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide | One-pot condensation | Effective at room temperature. | nih.gov |
| Montmorillonite K10 Clay | N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide | One-pot condensation | Eco-friendly, solvent-free conditions. | seejph.com |
| Trichloroacetic Acid | N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide | One-pot condensation | Acid catalyst, solvent-free conditions. | seejph.com |
| N,N′-dioxide–scandium(III) complex | ortho-Quinol derivatives from 2-naphthols | Hydroxylative dearomatization | Enantioselective synthesis. | rsc.org |
Eco-Friendly and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. For naphthyl acetamides, this involves the use of non-toxic, reusable catalysts and the reduction or elimination of volatile organic solvents.
A notable eco-friendly route is the use of montmorillonite K10 clay as a catalyst in a solvent-free, one-pot synthesis of N-((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamides. seejph.com This heterogeneous catalyst is easily separable from the reaction mixture and can be potentially reused, minimizing waste. The reaction proceeds efficiently without the need for any solvent, significantly improving its environmental footprint. seejph.com
Another sustainable strategy involves the use of solid catalysts combined with microwave irradiation. For instance, a green synthesis method for the related 2-hydroxy-5-nonyl acetophenone (B1666503) oxime utilizes a solid composite catalyst of silica (B1680970) gel loaded with chloride salts. google.com This approach, coupled with microwave-assisted rearrangement, avoids the use of corrosive reagents like aluminum chloride and reduces the generation of hazardous waste, making the process more suitable for industrial application. google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity in the synthesis of N-(2-hydroxy-1-naphthalenyl)acetamide derivatives depends critically on the optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time.
In the synthesis of the precursor 2-hydroxy-1-naphthaldehyde (B42665) via the Reimer-Tiemann reaction, a yield of 38–48% was obtained by reacting β-naphthol with chloroform (B151607) and sodium hydroxide (B78521) in ethanol (B145695)/water. orgsyn.org The conditions specified heating to 70–80°C to initiate the reaction, followed by the careful addition of chloroform to maintain a gentle reflux. Distillation under reduced pressure was found to be preferable to avoid thermal decomposition of the product. orgsyn.org
For the catalytic synthesis of N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide, specific molar ratios and catalyst loading have been established. The reaction proceeds efficiently at room temperature over 10 hours using a 1:1:1.2 molar ratio of 2-naphthol, benzaldehyde, and acetamide, with a 20 mol% loading of the zirconocene dichloride catalyst. nih.gov
Optimized Reaction Conditions for Naphthyl Acetamide and Precursor Synthesis
| Product | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde | β-naphthol, Chloroform, NaOH | NaOH | Ethanol/Water | 70-80°C (initiation) | ~2.5 hours | 38-48% | orgsyn.org |
| N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide | 2-naphthol, Benzaldehyde, Acetamide | Cp₂ZrCl₂ (20 mol%) | Ethylene Dichloride | Room Temp. | 10 hours | Not specified | nih.gov |
Synthetic Strategies for Complex Naphthyl Acetamide Conjugates
The N-(2-hydroxy-1-naphthalenyl)acetamide core can serve as a scaffold for the construction of more complex molecular architectures and conjugates. These strategies often involve linking the core unit to other functional or bioactive moieties.
One prominent strategy is the synthesis of conjugates bearing quinolone units, which are known for their pharmacological activities. Research has described the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, where a naphthyl acetamide is linked to a tetrahydroquinolinone group via an ether linkage. nih.gov This approach demonstrates how the acetamide's side chain can be functionalized to create elaborate hybrid molecules.
Other complex derivatives include compounds like N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide, which incorporates a substituted phenylethyl group, adding significant steric bulk and new functional groups to the molecule. sigmaaldrich.com Furthermore, under certain biological conditions, related compounds such as N-(2-hydroxy-5-nitrophenyl)acetamide have been shown to form oligomers, representing another pathway to more complex structures derived from a core monomer. mdpi.com The complexation of related acetamides, such as N,N-dioctyl-2-hydroxyacetamide with metal ions like Europium(III), also highlights the ability of these structures to form larger, coordinated assemblies. utwente.nl
Advanced Spectroscopic and Crystallographic Characterization of Naphthyl Acetamide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While one-dimensional NMR provides fundamental structural information, advanced NMR techniques offer deeper insights into the complex spin systems of naphthyl acetamides. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially for the aromatic regions of the naphthalene (B1677914) moiety. columbia.eduoxinst.com
In studies of related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), 2D NMR has been crucial for elucidating their tautomeric forms and conformational isomers in solution. researchgate.netsrce.hr For "Acetamide, N-(2-hydroxy-1-naphthalenyl)-", a COSY experiment would reveal proton-proton couplings within the naphthalene ring system and potentially between the amide proton and adjacent aromatic protons. An HSQC spectrum would directly correlate each proton to its attached carbon, simplifying the assignment of the carbon spectrum. columbia.edu Furthermore, an HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the connectivity between the acetamide (B32628) group and the naphthalenyl ring. columbia.edu
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of naphthyl acetamide systems.
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within "Acetamide, N-(2-hydroxy-1-naphthalenyl)-". The IR spectrum is expected to show a series of characteristic absorption bands. In a related compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, a broad absorption band for the O-H stretch of the hydroxyl group is observed around 3435 cm⁻¹, while a sharp band for the N-H stretch of the amide group appears at 3230 cm⁻¹. nih.gov The presence of the amide carbonyl (C=O) group gives rise to a strong absorption band, typically in the region of 1630-1680 cm⁻¹. nih.gov
The following table summarizes the expected characteristic IR absorption bands for "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" based on data from analogous compounds.
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Reference |
| Hydroxyl | O-H stretch | 3400 - 3500 (broad) | nih.gov |
| Amide | N-H stretch | 3200 - 3300 (sharp) | nih.gov |
| Amide | C=O stretch (Amide I) | 1630 - 1680 | nih.gov |
| Amide | N-H bend (Amide II) | 1530 - 1570 | |
| Aromatic | C=C stretch | 1500 - 1600 | |
| Aromatic | C-H bend (out-of-plane) | 700 - 900 |
This table presents expected values based on spectroscopic data of closely related compounds.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and the skeletal vibrations of the aromatic ring system. The C=C stretching vibrations of the naphthalene ring are expected to produce strong signals in the Raman spectrum. While specific Raman data for "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" is not widely published, studies on related molecules like 1-naphthyl acetic acid have utilized Raman spectroscopy to analyze the vibrational modes of the naphthalene moiety. The technique is also sensitive to conformational changes and intermolecular interactions, making it a valuable tool for detailed structural analysis.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 201.08 Da. uni.luchemicalbook.com
Electron ionization (EI) mass spectrometry of related aromatic amides typically shows a prominent molecular ion peak (M⁺). libretexts.org The fragmentation of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" is expected to proceed through characteristic pathways for amides and aromatic compounds. Alpha-cleavage next to the carbonyl group could lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). Another common fragmentation pathway for amides is the McLafferty rearrangement, if the alkyl chain is sufficiently long, though this is less likely for an acetamide. libretexts.org Cleavage of the bond between the nitrogen and the naphthalene ring would also be a significant fragmentation pathway.
The table below shows predicted m/z values for possible adducts of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" from electrospray ionization (ESI) mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.08626 |
| [M+Na]⁺ | 224.06820 |
| [M-H]⁻ | 200.07170 |
| [M+NH₄]⁺ | 219.11280 |
| [M+K]⁺ | 240.04214 |
| [M+H-H₂O]⁺ | 184.07624 |
Data sourced from PubChemLite. uni.lu
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure
UV-Visible and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-".
The UV-Visible absorption spectrum of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" in a suitable solvent like ethanol (B145695) is expected to exhibit absorption bands corresponding to π → π* transitions within the naphthalene ring system and n → π* transitions associated with the carbonyl and hydroxyl groups. Studies on similar aromatic amides, such as 2-hydroxy-N-m-tolyl-acetamide, have shown that the position of these absorption bands can be influenced by solvent polarity and pH.
The absorption spectrum can be used to estimate the optical band gap of the molecule, which provides insight into its electronic properties. The analysis of the absorption edge using a Tauc plot allows for the determination of the band gap energy. While specific experimental data for the title compound is limited, the electronic properties are expected to be influenced by the extended conjugation of the naphthalene system and the electronic nature of the acetamide and hydroxyl substituents.
Photophysical Property Investigations
The photophysical properties of Naphthyl Acetamide systems, particularly those containing a hydroxyl group ortho to the acetamido-substituted position on the naphthalene ring like in N-(2-hydroxy-1-naphthalenyl)acetamide, are of significant scientific interest. This interest stems from their potential to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Molecules capable of ESIPT possess both a proton-donating group (like the hydroxyl group) and a proton-accepting group (like the carbonyl oxygen of the acetamide group) in close proximity, connected by an intramolecular hydrogen bond. nih.gov
Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating the transfer of a proton along the hydrogen bond. nih.gov This process creates a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant separation between the absorption and emission maxima).
Investigations into related compounds, such as 2-hydroxy-1-naphthaldehyde (2H1N), provide valuable insights into the expected photophysical behavior. nih.gov Studies on 2H1N, which is structurally analogous to the chromophore in N-(2-hydroxy-1-naphthalenyl)acetamide, have measured its S1 ← S0 fluorescence excitation spectrum origin at 26,668 cm⁻¹. nih.gov While the occurrence of ESIPT in 2H1N could not be definitively proven in some studies, comparisons with similar molecules suggest its plausibility. nih.gov For instance, the strength of the intramolecular hydrogen bond in 2H1N was calculated to be approximately 10.6 kcal/mol, a value comparable to compounds known to undergo ESIPT. nih.gov
The photophysical characteristics are highly dependent on the molecular structure and the surrounding environment. The solvent polarity, for example, can influence the potential energy barrier for the proton transfer. nih.gov Time-resolved fluorescence spectroscopy is a critical tool for studying these dynamics, which can occur on the picosecond timescale. nih.govnih.gov The establishment of a lower limit on the excited state lifetime of 2H1N at ~1.8 ps suggests that any ESIPT process would not be barrierless. nih.gov Furthermore, at high excess energies (above ~1000 cm⁻¹ for 2H1N), non-radiative decay mechanisms can become dominant, leading to a significant reduction in fluorescence intensity. nih.gov
Table 1: Photophysical Data for Structurally Related Naphthol Derivatives
| Compound | S1 ← S0 Origin (cm⁻¹) | Key Findings | Reference |
| 2-Hydroxy-1-naphthaldehyde (2H1N) | 26,668 | Plausible ESIPT; IMHB strength ~10.6 kcal/mol; Excited state lifetime >1.8 ps. | nih.gov |
| 1-Hydroxy-2-naphthaldehyde (1H2N) | 25,484 | ESIPT occurs across an energy barrier of ~550 cm⁻¹; Excited state lifetime 7-16 ps. | rsc.org |
Thermal Analysis Methods (e.g., TGA, DSC) for Structural Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and phase behavior of solid-state materials like Naphthyl Acetamide systems.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability of a compound, identifying the temperatures at which it begins to decompose. For a compound like N-(2-hydroxy-1-naphthalenyl)acetamide, a TGA thermogram would show a stable baseline at lower temperatures, indicating no mass loss. The onset temperature of a significant drop in mass would signify the beginning of thermal decomposition. This data is crucial for determining the upper temperature limit for the storage and processing of the material.
Together, TGA and DSC provide a comprehensive profile of the thermal behavior of Naphthyl Acetamide systems, which is fundamental for material characterization, quality control, and ensuring stability under various thermal conditions.
Table 2: Thermal Properties of Related Naphthyl Acetamide Compounds
| Compound | Property | Value | Reference |
| 2-(1-Naphthyl)acetamide | Melting Point | 184 °C | nih.gov |
| 2-(1-Naphthyl)acetamide | Fusion Temperature | 184 °C | nih.gov |
| Acetamide, N-1-naphthyl-2-methoxy- | Normal Melting Point (Tf) | 432.73 K (159.58 °C) | chemeo.com |
| Acetamide, N-1-naphthyl-2-methoxy- | Enthalpy of Fusion (hfus) | 27.98 kJ/mol | chemeo.com |
Computational and Theoretical Chemistry Studies of Acetamide, N 2 Hydroxy 1 Naphthalenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. For derivatives of acetamide (B32628), DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in a study of a related acetamide derivative, DFT calculations were used to support the structural and electronic behavior of the synthesized complex. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and reactive. nih.gov For acetamide derivatives, the HOMO-LUMO gap can be calculated using DFT. This analysis helps in understanding the charge transfer interactions within the molecule and its potential for applications in areas like nonlinear optics. The energies of these frontier orbitals are also essential for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For acetamide derivatives, the MEP map can identify the electron-rich regions, such as those around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack. Conversely, electron-deficient regions, often around hydrogen atoms, indicate sites for nucleophilic attack. This information is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Computational methods, particularly DFT, can be used to calculate the hyperpolarizability of molecules like Acetamide, N-(2-hydroxy-1-naphthalenyl)-. Chalcone-acetamide derivatives, for example, have been studied for their NLO properties, with research showing that the presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. mdpi.com The calculated hyperpolarizability values can suggest the potential of a compound as an NLO material. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities. For a flexible molecule like Acetamide, N-(2-hydroxy-1-naphthalenyl)-, MD simulations can explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or enzyme, as its conformation can significantly influence its biological activity. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving acetamide derivatives. researchgate.net
Molecular Docking Studies for Theoretical Ligand-Enzyme Interaction Analysis.nih.govmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For Acetamide, N-(2-hydroxy-1-naphthalenyl)-, molecular docking studies could be performed to investigate its potential to inhibit specific enzymes. For example, a related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase (B13392206) N. nih.gov Docking simulations would involve placing the acetamide derivative into the active site of a target enzyme and calculating the binding affinity, which is a measure of how strongly the ligand binds to the enzyme. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular bonding. nih.gov It interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs), providing a chemical picture of bonding and interactions. The stability of a molecule can be analyzed through the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. nih.govnih.gov
While specific NBO analysis data for Acetamide, N-(2-hydroxy-1-naphthalenyl)- is not detailed in the available literature, studies on analogous compounds illustrate the expected interactions. For instance, in molecules with similar functional groups, NBO analysis reveals significant intermolecular interactions, particularly hydrogen bonding. nih.gov The analysis typically identifies the lone pair orbitals on oxygen and nitrogen atoms as primary electron donors and the antibonding orbitals (σ*) of O-H and N-H bonds as electron acceptors. nih.gov
The key intermolecular interactions anticipated for Acetamide, N-(2-hydroxy-1-naphthalenyl)- that could be quantified by NBO analysis include:
n(O) → σ(O-H):* Interaction between the lone pair of an oxygen atom (from either the hydroxyl or carbonyl group) and the antibonding orbital of a hydroxyl group on an adjacent molecule, indicative of O-H···O hydrogen bonding.
n(O) → σ(N-H):* Interaction involving an oxygen lone pair and the antibonding orbital of an N-H bond, corresponding to N-H···O hydrogen bonding.
n(N) → σ(O-H):* Interaction between the nitrogen lone pair and the antibonding orbital of a hydroxyl group.
These donor-acceptor interactions result in electron density transfer, leading to the stabilization of the crystal structure. The calculated E(2) values provide a quantitative measure of the strength of these hydrogen bonds. For example, NBO analysis on a dimer of a complex chromone (B188151) derivative confirmed the presence of strong, stable N—H⋯O intermolecular interactions. nih.gov Similarly, analysis of 1-azanapthalene-8-ol, which contains a related ring system, demonstrated strong delocalization within the molecule, and the presence of large negative charges on oxygen and nitrogen atoms suggested the formation of intermolecular interactions in the solid state. researchgate.net
Table 1: Conceptual NBO Donor-Acceptor Interactions and Stabilization
| Donor NBO (Lewis Base) | Acceptor NBO (Lewis Acid) | Interaction Type | Resulting Stabilization |
|---|---|---|---|
| Oxygen Lone Pair (nO) | N-H Antibond (σ*NH) | N-H···O Hydrogen Bond | Delocalization of electron density, crystal lattice stabilization. |
| Oxygen Lone Pair (nO) | O-H Antibond (σ*OH) | O-H···O Hydrogen Bond | Delocalization of electron density, crystal lattice stabilization. |
Hirshfeld Surface Analysis and Energy Framework Calculations for Crystal Packing
Hirshfeld surface (HS) analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of how molecules are packed and which atomic contacts are most significant. nih.gov
For derivatives of Acetamide, N-(2-hydroxy-1-naphthalenyl)-, Hirshfeld surface analysis reveals the dominant role of hydrogen bonds and other weak interactions in stabilizing the crystal structure. A study on a closely related compound, N-[(2-hy-droxy-naphthalen-1-yl)(3-methyl-phen-yl)meth-yl]acetamide, provided a quantitative breakdown of the intermolecular contacts contributing to the Hirshfeld surface. nih.gov The most significant contributions were from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The O···H contacts, appearing as sharp peaks in the 2D fingerprint plot, are characteristic of strong O-H···O and C-H···O hydrogen bonds. nih.gov
The percentage contributions of the most important intermolecular contacts for related acetamide derivatives are summarized below.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Contact Type | N-[(2-hydroxy-naphthalen-1-yl)(3-methyl-phenyl)meth-yl]acetamide nih.gov | N-(2-methoxyphenyl)acetamide nih.govresearchgate.net |
|---|---|---|
| H···H | 59.7% | 53.9% |
| C···H / H···C | 26.0% | 21.4% |
| O···H / H···O | 13.0% | 21.4% |
Energy framework calculations further elucidate the crystal packing by quantifying the interaction energies between molecules. These calculations, often performed using the CE-B3LYP energy model, allow for the visualization of the total interaction energy as a framework of cylinders, where the cylinder radius is proportional to the strength of the interaction. This provides insight into the energetic topology of the crystal and highlights the pairs of molecules with the strongest interactions, helping to understand the mechanical and thermal properties of the crystal.
Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic parameters, which can then be correlated with experimental data to validate molecular structures. researchgate.net Methods like the B3LYP functional combined with appropriate basis sets (e.g., 6-311+G**) are commonly employed to calculate fundamental vibrational frequencies. nih.gov
For a molecule like Acetamide, N-(2-hydroxy-1-naphthalenyl)-, theoretical calculations can predict its infrared (IR) and Raman spectra. nih.gov The calculated vibrational wavenumbers and intensities can be compared with experimental spectra. nih.gov This comparison is crucial for the unambiguous assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results.
Furthermore, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The correlation between calculated and experimental NMR spectra serves as a powerful tool for structural elucidation and confirmation. For example, in a study of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the ¹³C NMR spectrum displayed 19 distinct signals, which was in agreement with the proposed structure. researchgate.net Theoretical predictions can aid in assigning these signals to specific carbon atoms in the molecule.
Conformational Analysis and Energy Minimization Techniques
The flexibility of the bond linking the acetamide group to the naphthalene (B1677914) ring system allows for multiple conformations of Acetamide, N-(2-hydroxy-1-naphthalenyl)-. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers.
Energy minimization techniques, such as the steepest descent method, are employed to find the geometry corresponding to a local or global energy minimum on the potential energy surface. This process systematically adjusts the atomic coordinates to reduce the net forces on the atoms, resulting in a stable, optimized structure.
A key parameter in the conformational analysis of this compound is the dihedral angle between the plane of the naphthalene ring system and the substituent group. X-ray crystallography and computational studies on closely related compounds have revealed specific orientations. For instance, in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene ring system and the benzene (B151609) ring is 82.50 (7)°. researchgate.netnih.gov In a similar compound, N-[(2-hy-droxy-naphthalen-1-yl)(3-methyl-phen-yl)meth-yl]acetamide, which crystallizes with two independent molecules (A and B) in the asymmetric unit, these dihedral angles are 78.32 (6)° and 84.70 (6)°, respectively, indicating the presence of different low-energy conformations within the same crystal. nih.gov These studies also confirm the formation of a pseudo-six-membered ring due to an intramolecular N—H···O hydrogen bond, which is a significant factor in stabilizing the conformation. nih.govnih.gov
Table 3: Dihedral Angles in Acetamide, N-(2-hydroxy-1-naphthalenyl)- Derivatives
| Compound | Molecule in Asymmetric Unit | Dihedral Angle (Naphthalene to Phenyl Ring) | Reference |
|---|---|---|---|
| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | - | 82.50 (7)° | researchgate.netnih.gov |
| N-[(2-hydroxy-naphthalen-1-yl)(3-methylphenyl)methyl]acetamide | Molecule A | 78.32 (6)° | nih.gov |
Reaction Mechanisms and Chemical Reactivity of Naphthyl Acetamide Scaffolds
Electrophilic and Nucleophilic Substitution Pathways
The naphthalene (B1677914) ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). The presence of the hydroxyl (-OH) and acetamido (-NHCOCH3) groups further activates the ring, directing incoming electrophiles to specific positions. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The acetamido group is also an activating, ortho-, para-directing group.
In the case of N-(2-hydroxy-1-naphthalenyl)acetamide, the positions ortho and para to the strongly activating hydroxyl group are positions 1, 3, and 4. Position 1 is already substituted. Therefore, electrophilic substitution is anticipated to occur predominantly at positions 3 and 4. For instance, chlorination and bromination of naphthalene can proceed without a catalyst to yield 1-chloronaphthalene (B1664548) and 1-bromonaphthalene, respectively. ijpsjournal.com Similarly, Friedel-Crafts alkylation can occur with alkenes or alcohols in the presence of sulfuric or phosphoric acid. ijpsjournal.com
Nucleophilic substitution reactions on the naphthyl acetamide (B32628) scaffold are less common and typically require harsh conditions or the presence of leaving groups other than hydrogen. However, the hydroxyl group can act as a nucleophile. For example, derivatives of aminonaphthols can be synthesized, which can then participate in further reactions. rsc.org
Oxidation and Reduction Chemistry and Associated Mechanisms
The naphthyl acetamide scaffold is susceptible to oxidation, particularly at the electron-rich naphthalene ring. The presence of the hydroxyl group makes the ring system sensitive to oxidizing agents. The metabolism of related naphthalene compounds, such as 1-naphthol, in liver microsomes has been shown to generate reactive oxygen species (ROS) through the formation of naphthoquinones. ijpsjournal.com This suggests that N-(2-hydroxy-1-naphthalenyl)acetamide could potentially be oxidized to form corresponding naphthoquinone derivatives. This process likely involves the formation of radical cation species as intermediates. nih.gov
The amide functionality is generally stable to mild reducing agents. However, under more forceful conditions, it can be reduced. The specific products of reduction would depend on the reagent and reaction conditions used.
Photochemical Reactions and Mechanistic Investigations
Naphthyl acetamide scaffolds can undergo photochemical reactions upon exposure to UV light. Studies on the related compound 2-(1-naphthyl)acetamide (NAD) have shown that UV irradiation in aqueous solution leads to degradation. nih.gov The proposed mechanism involves a hydroxylation process via a NAD radical cation species, as well as oxidation by molecular oxygen. nih.gov It was observed that both singlet and triplet excited states are involved in the photoreactivity of NAD. nih.gov Interestingly, the photochemical behavior appears to be dominated by the aromatic naphthalene core, with the amide side chain not directly participating in the initial photoreaction. nih.gov
In other studies involving naphthol-naphthalimide conjugates, irradiation can lead to dehydration and the formation of quinone methide (QM) intermediates. nih.gov These highly reactive intermediates can then react with nucleophiles. nih.gov The formation of these intermediates is proposed to occur through a photoinduced electron transfer (PET) mechanism from the naphthol moiety to the naphthalimide. nih.gov
Unraveling Reaction Cascade Mechanisms
The structure of N-(2-hydroxy-1-naphthalenyl)acetamide lends itself to participation in reaction cascades, where a single starting material undergoes a series of intramolecular or intermolecular transformations to form a complex product in a single pot. The presence of both a nucleophilic hydroxyl group and an amide functionality allows for the design of such cascades.
For instance, derivatives of N-(2-hydroxy-1-naphthalenyl)acetamide, often referred to as Betti bases, can be used to synthesize various heterocyclic compounds. rsc.org A proposed mechanism for one such transformation involves the initial attack of the Betti base on an aldehyde to form an imine intermediate. This intermediate then undergoes a 6-endo-dig cyclization to yield a nih.govnih.govoxazine derivative. rsc.org These cascade reactions are valuable for their efficiency and ability to rapidly generate molecular complexity from simple starting materials.
Influence of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions involving the N-(2-hydroxy-1-naphthalenyl)acetamide scaffold are significantly influenced by the nature and position of substituents on the naphthalene ring.
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, on the naphthalene ring would be expected to increase the rate of electrophilic substitution reactions by further activating the ring. They would also influence the regioselectivity of the substitution, directing incoming electrophiles to specific positions based on steric and electronic effects.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would deactivate the ring towards electrophilic attack, making these reactions slower and requiring more forcing conditions.
In photochemical reactions, substituents can affect the photophysical properties of the molecule, such as the energies of the excited states and the efficiency of intersystem crossing, thereby influencing the reaction pathway and quantum yield. For example, in the photochemical reactions of bis-naphthols, the substitution pattern was found to influence the formation of quinone methide intermediates. nih.gov
The following table summarizes the expected effect of different substituents on the reactivity of the naphthyl acetamide scaffold in electrophilic aromatic substitution reactions.
| Substituent Type | Example | Effect on Reaction Rate | Directing Effect |
| Activating | -OH, -NHCOCH3, -CH3 | Increases rate | Ortho, Para |
| Deactivating | -NO2, -CN, -SO3H | Decreases rate | Meta |
| Halogen | -Cl, -Br | Decreases rate | Ortho, Para |
Identification and Characterization of Reaction Intermediates in Naphthyl Acetamide Transformations
The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. These are typically highly reactive, short-lived species present in low concentrations. nih.gov
In the photochemical degradation of 2-(1-naphthyl)acetamide, various photoproducts were identified using HPLC/MS/MS techniques, which provided insight into the reaction mechanism. nih.gov The proposed mechanism involved a NAD radical cation species as a key intermediate. nih.gov
In the context of multicomponent reactions involving derivatives of N-(2-hydroxy-1-naphthalenyl)acetamide, the identification of intermediates is crucial for understanding the reaction pathway. nih.gov For example, in a four-component reaction, the formation of two distinct reaction intermediates via separate catalytic cycles was proposed, which then intercept each other to form the final product. nih.gov Techniques such as trapping experiments are powerful tools for identifying such elusive intermediates. nih.gov In the study of photochemical reactions of naphthol-naphthalimide conjugates, laser flash photolysis (LFP) measurements were used to indicate a photoinduced electron transfer (PET) from the naphthol to the naphthalimide as a key mechanistic step, implying the formation of radical ion pair intermediates. nih.gov
Coordination Chemistry and Metal Complexation of Naphthyl Acetamide Ligands
Design and Synthesis of Metal Complexes Featuring Naphthyl Acetamide (B32628) Moieties
The design of metal complexes with N-(2-hydroxy-1-naphthalenyl)acetamide and its derivatives is often driven by the pursuit of novel materials with specific catalytic, biological, or photophysical properties. nih.govmdpi.com The synthesis of these complexes typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.
A general synthetic route involves dissolving the naphthyl acetamide ligand and a metal salt, such as acetates or chlorides of transition metals, in an ethanolic solution. nih.govuobaghdad.edu.iq The reaction is often carried out under reflux for several hours to ensure completion. nih.gov In some cases, a base like triethylamine (B128534) is added to facilitate the deprotonation of the hydroxyl group, promoting coordination with the metal ion. nih.gov The resulting metal complex often precipitates from the solution and can be isolated by filtration, followed by washing with solvents like ethanol (B145695) and petroleum ether to remove any unreacted starting materials. nih.gov
For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Cd(II) with a hydrazone derivative of naphthyl acetamide have been synthesized by reacting the ligand with the corresponding metal acetates or nitrates in a 1:2 metal-to-ligand molar ratio. nih.govmdpi.com The synthesis is typically conducted in ethanol, and the resulting complexes are often amorphous solids. nih.gov
The choice of metal ion and reaction conditions can influence the stoichiometry and geometry of the final complex. A variety of first-row transition metals, including Ti(IV), Mn(II/III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), as well as second and third-row transition metals like Y(III), Ru(II/III), Ag(I), Cd(II), and Au(I), have been successfully incorporated into complexes with naphthalene-based ligands. mdpi.com Lanthanide(III) ions have also been used to create coordination compounds with these types of ligands. mdpi.com
Ligand Binding Modes and Elucidation of Coordination Geometries
N-(2-hydroxy-1-naphthalenyl)acetamide and its analogues can adopt several binding modes when coordinating to a metal center. The most common mode involves chelation through the hydroxyl oxygen and the amide oxygen or nitrogen, forming a stable five or six-membered ring. zenodo.org The specific binding is influenced by the metal ion's nature, its oxidation state, and the presence of other coordinating ligands.
In many documented complexes, the ligand acts as a bidentate donor. For example, in Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde (B42665), coordination typically occurs through the phenolic oxygen and the imine nitrogen. researchgate.netresearchgate.net In the case of N-(2-hydroxy-1-naphthalenyl)acetamide itself, deprotonation of the phenolic hydroxyl group and coordination of the resulting oxygen anion along with the carbonyl oxygen of the acetamide group is a plausible and common binding scenario.
The coordination geometries of these complexes are diverse and are dictated by the coordination number of the central metal ion. mdpi.com Tetrahedral, square planar, square pyramidal, and octahedral geometries are frequently observed. journalajocs.comresearchgate.netuobaghdad.edu.iq For instance, in a series of complexes with a Schiff base derived from N-phenylglycine and 2-hydroxy-1-naphthaldehyde, Cu(II) complexes exhibited a square planar geometry, while Co(II), Ni(II), and Zn(II) complexes adopted an octahedral geometry. researchgate.net Similarly, studies on malon-di-(α-naphthyl) amide-oxime complexes suggested a dimeric square planar structure for Cu(II), high-spin octahedral geometries for Ni(II) and Fe(II), and tetrahedral structures for Zn(II), Cd(II), and Hg(II). journalajocs.com The coordination number can range from four to six for transition metals and can be higher for lanthanide ions, reaching eight or nine. mdpi.com
| Metal Ion | Coordination Number | Typical Geometry | Reference |
|---|---|---|---|
| Cu(II) | 4 or 5 | Square Planar, Square Pyramidal | researchgate.netjournalajocs.com |
| Ni(II) | 6 | Octahedral | researchgate.netjournalajocs.com |
| Co(II) | 6 | Octahedral | researchgate.net |
| Zn(II) | 4 or 6 | Tetrahedral, Octahedral | researchgate.netjournalajocs.com |
| Fe(III) | 6 | Octahedral | journalajocs.com |
| Cd(II) | 4 | Tetrahedral | journalajocs.com |
Spectroscopic Characterization of Metal-Naphthyl Acetamide Complexes
A suite of spectroscopic techniques is employed to characterize the structure and bonding in metal complexes of N-(2-hydroxy-1-naphthalenyl)acetamide. mdpi.com
Infrared (IR) Spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. mdpi.com The IR spectrum of the free ligand typically shows a broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. nih.gov Upon complexation, this band often shifts to a lower frequency or disappears, indicating the deprotonation and coordination of the phenolic oxygen. ijrpas.com Furthermore, the C=O stretching vibration of the amide group, observed in the free ligand, may also shift upon coordination, providing evidence of the carbonyl oxygen's involvement in binding. nih.govmdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds, further confirming complex formation. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex and can help in determining the coordination geometry. nih.gov The spectra of the complexes typically exhibit bands arising from intra-ligand transitions (π→π* and n→π) and d-d transitions of the metal center. ijrpas.comijrpas.com The positions and intensities of these bands are sensitive to the coordination environment of the metal ion. For instance, the electronic spectrum of a chalcone (B49325) ligand showed strong absorptions at 292 nm (π-π) and 362 nm (n-π*), which shifted upon complexation with metal ions, indicating coordination. ijrpas.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for characterizing diamagnetic metal complexes. nih.gov In ¹H NMR spectra, the disappearance of the signal for the phenolic proton upon complexation is a clear indication of its deprotonation and involvement in bonding. nih.govmdpi.com Shifts in the resonances of the aromatic and amide protons can also provide information about the coordination mode and the structure of the complex in solution. nih.gov ¹³C NMR spectroscopy can similarly show shifts in the carbon signals of the naphthalene (B1677914) ring and the acetamide group upon complexation. nih.govmdpi.com
| Spectroscopic Technique | Key Observables | Information Gained | Reference |
|---|---|---|---|
| Infrared (IR) | Shift or disappearance of O-H stretch; Shift of C=O stretch; Appearance of M-O and M-N bands | Confirmation of coordination, identification of donor atoms | nih.govmdpi.comresearchgate.net |
| UV-Visible (UV-Vis) | Shifts in intra-ligand bands; Appearance of d-d transition bands | Information on electronic structure and coordination geometry | ijrpas.comijrpas.com |
| Nuclear Magnetic Resonance (NMR) | Disappearance of O-H proton signal; Shifts in aromatic and amide proton signals | Confirmation of deprotonation and coordination, solution structure of diamagnetic complexes | nih.govmdpi.com |
Stability and Stoichiometry of Metal-Ligand Interactions in Solution
The stability and stoichiometry of metal complexes with N-(2-hydroxy-1-naphthalenyl)acetamide and related ligands in solution are crucial parameters that influence their potential applications. These properties are often investigated using techniques such as spectrophotometric titrations and pH-metric methods. researchgate.netdocumentsdelivered.com
The stoichiometry of the complexes is frequently determined to be 1:1 or 1:2 (metal:ligand). zenodo.orgresearchgate.netiosrjournals.org For example, pH-metric studies of mixed ligand complexes involving N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline (a related Schiff base) with Co(II), Ni(II), Cu(II), and Zn(II) have been conducted to determine the stability constants of the resulting binary and ternary complexes. documentsdelivered.com These studies are typically carried out in a mixed solvent system, such as dioxane-water, to ensure the solubility of both the ligands and the metal complexes. documentsdelivered.com
The stability of the metal complexes is quantified by their stability constants (log K). Higher values of log K indicate greater stability of the complex. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the chelate effect, and the electronic properties of the ligand. The Irving-Williams series, which predicts the relative stabilities of complexes with divalent first-row transition metal ions (Mn < Fe < Co < Ni < Cu > Zn), is often observed for these types of ligands.
Solution stability studies using UV-visible spectrophotometry can also monitor the integrity of the complexes over time in different solvents and at various pH values. nih.gov For instance, some Co(III) and Fe(III) complexes have been found to be stable in DMSO and in aqueous solutions at neutral and acidic pH for extended periods. nih.gov
Electrochemical Properties of Naphthyl Acetamide Metal Complexes
The electrochemical behavior of metal complexes featuring naphthyl acetamide ligands provides valuable information about their redox properties and can be indicative of their potential use in catalysis or as electronic materials. Cyclic voltammetry (CV) is the most common technique used to investigate these properties. nih.gov
The CV of these complexes can reveal reversible or irreversible redox processes associated with the metal center or the ligand itself. For example, the cyclic voltammetry of Co(III) and Fe(III) complexes with thiosemicarbazone ligands has been studied, showing reduction potentials that are influenced by the metal and the ligand structure. nih.gov The reduction potential of an Fe(III) complex was found to be less negative than that of a related Co(III) complex, indicating that the Fe(III) complex is more easily reduced. nih.gov
The electrochemical properties are highly dependent on the coordination environment of the metal ion, including the geometry of the complex and the nature of the donor atoms. The electron-donating or -withdrawing nature of substituents on the naphthyl ring or the acetamide moiety can also significantly influence the redox potentials of the metal center.
Catalytic Applications of Naphthyl Acetamide Metal Complexes
While the direct catalytic applications of metal complexes of Acetamide, N-(2-hydroxy-1-naphthalenyl)- are not extensively documented in the provided search results, related complexes with similar structural motifs have shown promise in various catalytic transformations. The versatile coordination properties and the ability to stabilize different metal centers make these types of complexes attractive candidates for catalysis. nih.govnih.gov
For instance, palladium complexes with chiral ligands based on binaphthyl scaffolds have been successfully employed in enantioselective C–H activation and cycloaddition reactions. nih.gov The rigid binaphthyl backbone and the nature of the coordinating groups are crucial for achieving high enantioselectivity. nih.gov This suggests that chiral derivatives of N-(2-hydroxy-1-naphthalenyl)acetamide could potentially be developed as effective ligands for asymmetric catalysis.
Furthermore, transition metal complexes featuring main group elements as supporting ligands have demonstrated catalytic activity in a range of reactions, including ammonia (B1221849) synthesis and the cyclization of enynes. nih.gov The electronic and steric properties of the ligand play a critical role in modulating the reactivity of the metal center. Given the tunable electronic properties of the naphthalene ring system, metal complexes of naphthyl acetamide ligands could be designed to catalyze specific organic transformations. Research in this area is ongoing, with the aim of developing novel and efficient catalysts for a variety of chemical processes.
Supramolecular Chemistry and Self Assembly of Naphthyl Acetamide Systems
Hydrogen Bonding Networks in Crystal Structures
A common feature in the crystal structures of N-(2-hydroxy-1-naphthalenyl) acetamide (B32628) derivatives is the formation of an intramolecular hydrogen bond. This bond typically occurs between the amide nitrogen (N-H) and the oxygen of the adjacent hydroxyl group (O-H). nih.gov
In the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, a derivative of the title compound, an intramolecular N—H⋯O hydrogen bond is observed. nih.gov This interaction creates a pseudo-six-membered ring, described by the graph-set motif S(6). nih.gov This intramolecular connection contributes to the planarity and conformational rigidity of the molecule. Similarly, weak intramolecular C—H⋯O interactions can also contribute to stabilizing the molecular conformation. nih.gov
Table 1: Intramolecular Hydrogen Bond Parameters in a Naphthyl Acetamide Derivative
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif | Reference |
|---|---|---|---|---|---|---|
| N1—H1···O1 | - | - | - | - | S(6) | nih.gov |
Note: Specific bond lengths and angles for N-(2-hydroxy-1-naphthalenyl)acetamide itself were not available in the searched literature; data is from a closely related derivative to illustrate the principle.
Intermolecular hydrogen bonds are the primary driving force for the assembly of individual molecules into higher-order structures. In N-aryl amide systems, the amide group is a powerful tool for creating specific molecular assemblies. nih.gov The hydroxyl and carbonyl oxygen atoms frequently act as acceptors for these interactions. nih.gov
For instance, in the crystal structure of N-[(2-hydroxy-1-naphthyl)(2-hydroxyphenyl)methyl]acetamide, two crystallographically independent molecules are linked by O—H⋯O hydrogen bonds. nih.gov These interactions generate infinite chains and cyclic centrosymmetric dimers. Specifically, a strong intermolecular O—H⋯O hydrogen bond from a hydroxyl group to an acetamido oxygen atom of a neighboring molecule creates a cyclic R²₂(16) ring system. nih.gov In another derivative, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O—H⋯O hydrogen bonds, which form C(8) chains that extend along a crystallographic axis. nih.gov
Table 2: Intermolecular Hydrogen Bond Interactions in Naphthyl Acetamide Derivatives
| Interaction Type | Description | Resulting Motif | Reference |
|---|---|---|---|
| O—H···O | Connects two independent molecules | Molecular chains | nih.gov |
| O—H···O | Links symmetry-related molecules | Centrosymmetric R²₂(16) dimers | nih.gov |
| O—H···O | Links adjacent molecules | C(8) chains | nih.gov |
Pi-Pi Stacking Interactions and Aromatic Stacking Phenomena
In the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the packing is further stabilized by weak π–π interactions. nih.gov These interactions occur between the phenyl rings of adjacent molecules. nih.gov
Table 3: Pi-Pi Stacking Parameters in a Naphthyl Acetamide Derivative
| Interaction Parameter | Value (Å) | Interacting Rings | Reference |
|---|---|---|---|
| Centroid–Centroid Separation | 3.7246 (10) | Phenyl rings | nih.gov |
| Interplanar Spacing | 3.571 | Phenyl rings | nih.gov |
| Centroid Shift | 1.06 | Phenyl rings | nih.gov |
Principles of Crystal Engineering and Molecular Design
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The N-(2-hydroxy-1-naphthalenyl)acetamide framework is an excellent scaffold for crystal engineering due to its combination of rigid (naphthalene) and flexible (acetamide) components, along with strong hydrogen bond donors and acceptors.
The amide linkage [–NHC(O)-] is a particularly robust and well-studied functional group in molecular assembly, known for its ability to form and maintain complex architectures. nih.gov By strategically modifying substituents on the naphthalene (B1677914) ring or the acetamide group, it is possible to control the resulting supramolecular assembly. The principles of crystal engineering allow for the design of materials with specific properties by predictably manipulating the hydrogen bonding and π-π stacking interactions that govern the crystal packing.
Self-Assembly Phenomena in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures. For N-(2-hydroxy-1-naphthalenyl)acetamide systems, this process is driven by the formation of the non-covalent interactions detailed above.
In the solid state, self-assembly is evident in the crystal formation process, where molecules organize to maximize favorable hydrogen bonding and π-stacking interactions, leading to well-defined crystal lattices. nih.govnih.gov The formation of dimers, chains, and sheets are all examples of solid-state self-assembly. nih.govnih.gov
In solution, the same driving forces can lead to the formation of aggregates or pre-crystalline clusters. The amphiphilic nature of molecules with both hydrophobic (naphthalene ring) and hydrophilic (hydroxyl, amide) parts can influence their self-association behavior in different solvents. mdpi.com The balance between intramolecular hydrogen bonding, which favors a monomeric state, and intermolecular hydrogen bonding, which promotes aggregation, can be influenced by factors such as solvent polarity and concentration.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. rsc.org While specific host-guest complexes involving Acetamide, N-(2-hydroxy-1-naphthalenyl)- as either host or guest are not detailed in the provided search results, its molecular structure suggests potential for such interactions.
The naphthalene moiety provides a hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions with suitable aromatic guests. The hydrogen-bonding sites (hydroxyl and amide groups) could selectively bind with complementary guest molecules. This dual nature—hydrophobic pocket and hydrogen-bonding sites—is a key feature in many synthetic host systems. Supramolecular hosts like cucurbit[n]urils, which possess a hydrophobic cavity and polar portals, are known to form stable complexes with guest molecules that have complementary features, driven by forces including hydrogen bonding and ion-dipole interactions. rsc.org The principles of host-guest chemistry could be applied to design systems where N-(2-hydroxy-1-naphthalenyl)acetamide or its derivatives act as selective binders for small molecules or ions.
Applications in Advanced Materials Science and Chemical Probes
Development of Fluorescent Probes and Chemosensors
The development of fluorescent probes and chemosensors for the selective detection of ions and molecules is a rapidly growing field. Naphthalene-based probes are particularly attractive due to their favorable photophysical properties. nih.gov
The hydroxyl and acetamido groups in Acetamide (B32628), N-(2-hydroxy-1-naphthalenyl)- can potentially act as a chelating unit for specific metal ions. The formation of a coordination complex with a metal ion would alter the electronic properties of the naphthalene (B1677914) fluorophore, leading to a detectable change in its fluorescence emission. The selectivity for a particular metal ion would be governed by factors such as the size and charge of the ion, as well as its preferred coordination geometry.
Derivatives of 2-hydroxy-1-naphthaldehyde (B42665), a closely related precursor, are known to form Schiff bases that act as effective chemosensors for various metal ions. researchgate.netscispace.comnih.gov These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). In a PET-based sensor, the binding of a metal ion can inhibit the transfer of an electron from a donor to the excited fluorophore, resulting in a "turn-on" fluorescence response. In an ESIPT-based sensor, the metal ion can interfere with the proton transfer process, leading to a change in the emission wavelength or intensity.
The sensing mechanism of a hypothetical fluorescent probe based on Acetamide, N-(2-hydroxy-1-naphthalenyl)- would likely involve a change in its fluorescence spectrum upon binding to a target analyte. This could manifest as an increase or decrease in fluorescence intensity (chelation-enhanced or chelation-quenched fluorescence), or a shift in the emission wavelength.
The response characteristics, such as sensitivity and selectivity, would be highly dependent on the specific design of the probe and its interaction with the target. For instance, modifying the acetamido group could introduce different binding affinities for various metal ions. The table below outlines the potential response characteristics of a chemosensor based on this compound.
| Property | Potential Characteristic | Influencing Factors |
| Analyte | Metal Ions (e.g., Al³⁺, Cu²⁺, Zn²⁺) | Coordination geometry, ionic radius, charge density |
| Sensing Mechanism | PET, ESIPT, Chelation-Enhanced Fluorescence | Nature of the binding site, electronic properties of the fluorophore |
| Response | Turn-on/Turn-off fluorescence, Ratiometric shift | Specific interaction between analyte and probe |
| Detection Limit | Potentially in the micromolar to nanomolar range | Binding affinity, quantum yield of the fluorescent state |
Functional Materials Development Leveraging Naphthyl Acetamide Properties
The incorporation of naphthalene derivatives into polymers can impart unique optical and electronic properties to the resulting materials. nih.govnrel.govgoogle.com
Acetamide, N-(2-hydroxy-1-naphthalenyl)- could be incorporated into polymeric systems through various strategies. The hydroxyl group could be used as a point of attachment for polymerization, or the entire molecule could be embedded as a functional dopant within a polymer matrix.
The resulting polymers could exhibit enhanced thermal stability, and importantly, the fluorescent properties of the naphthalene moiety could be harnessed to create sensory materials. For example, a polymer film containing this compound could be used to detect the presence of certain analytes through changes in its fluorescence. Recent research has demonstrated the development of aqueous polymeric sensors based on the incorporation of solvatochromic dyes into thermoresponsive polymers. rsc.org
Naphthalimide derivatives, which share the naphthalene core, have been extensively studied for their optoelectronic properties and applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netnih.govrsc.org The introduction of different substituents on the naphthalimide ring can modulate their electron-transporting capabilities and emission colors.
While the optoelectronic properties of Acetamide, N-(2-hydroxy-1-naphthalenyl)- itself have not been reported, its naphthalene core suggests that it could be a building block for novel organic semiconductors. Further derivatization could lead to materials with tailored band gaps and charge transport characteristics suitable for applications in organic electronics.
Biological Probes for Mechanistic Cellular and Biochemical Studies
Fluorescent probes are invaluable tools for visualizing and understanding complex biological processes at the cellular and subcellular level. Naphthalene-based probes are often used due to their good cell permeability and biocompatibility. nih.govnih.gov
The hydroxyl and acetamido groups of Acetamide, N-(2-hydroxy-1-naphthalenyl)- could potentially interact with specific biological targets, such as enzymes or receptors. If this interaction leads to a change in the molecule's fluorescence, it could be used to monitor the activity of that target in living cells. For example, a patent has described 2-phenyl-2-(1-naphthyl)acetamides, including a derivative of the target compound, as having cardiovascular properties, suggesting biological activity.
Furthermore, the naphthalene scaffold can be a versatile platform for the development of probes for bioimaging. For instance, a near-infrared fluorescent probe with a 2-hydroxy-N,N-dimethylbenzylamine recognition fragment has been developed for the detection and bioimaging of palladium ions. While a different molecule, this highlights the potential of hydroxyl-substituted aromatic amines in probe design.
Exploration as Dyes and Pigments Based on Naphthyl Acetamide Derivatives
The intrinsic chemical architecture of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" positions it as a valuable precursor in the synthesis of dyes and pigments. Its structure combines a hydroxyl-substituted naphthalene ring, a known chromophore, with an acetamide group. This combination allows it to function as a coupling component in the formation of azo dyes, a dominant class of synthetic colorants.
The synthesis of azo dyes is a well-established process involving two primary steps: diazotization and coupling. unb.ca In the first step, a primary aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by the coupling reaction, where the diazonium salt acts as an electrophile and reacts with a nucleophilic coupling agent, such as a phenol (B47542) or an aromatic amine, to form the azo compound (Ar-N=N-Ar'). unb.canih.gov
"Acetamide, N-(2-hydroxy-1-naphthalenyl)-" serves as an excellent coupling component due to the activating effect of the hydroxyl group on the naphthalene ring. The hydroxyl group increases the electron density of the aromatic system, facilitating the electrophilic substitution by the diazonium ion. The position of the coupling is directed by the existing substituents on the naphthalene ring.
The resulting azo dyes derived from naphthyl acetamide derivatives can exhibit a wide range of colors, from yellow and orange to red and brown, depending on the specific aromatic amine used for diazotization. unb.ca The final color and properties of the dye, such as lightfastness, wash fastness, and solubility, are influenced by the electronic nature of the substituents on both the diazo component and the coupling component. mdpi.com
Research Findings on Related Naphthyl Derivatives:
While specific research focusing solely on "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" as a dye precursor is not extensively documented in readily available literature, the broader class of naphthol derivatives has been thoroughly investigated. For instance, 2-naphthol (B1666908) is a widely used coupling component in the synthesis of numerous commercial dyes and pigments. kashanu.ac.ir Azo dyes based on 2-naphthol are known for their good color fastness properties. conscientiabeam.com
Furthermore, studies on other N-substituted 1-naphthylamine (B1663977) derivatives have demonstrated their utility in creating disperse dyes for synthetic fibers like polyester (B1180765) and cellulose (B213188) acetate. researchgate.net These dyes often exhibit good fastness properties, making them suitable for textile applications. medcraveonline.com For example, a series of monoazo disperse dyes synthesized from N,N-dialkyl anilines and naphthol derivatives have been reported to produce a range of colors with good build-up on polyester fabrics. ajol.inforesearchgate.net
The presence of the acetamide group in "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" can influence the dye's properties. It can affect the solubility of the dye and may also play a role in its affinity for certain fibers. The potential for intramolecular hydrogen bonding between the amide and the hydroxyl group can also impact the planarity of the molecule and, consequently, its color and fastness.
Pigments based on naphthyl derivatives are also of significant industrial importance. For example, metal salts of azo compounds derived from coupling 2-naphthylamine-1-methylsulfonic acid with beta-hydroxy-naphthoic acid are used as pigments. google.com Similarly, Pigment Red 51 is a barium salt of an azo compound containing a 2-hydroxynaphthalen-1-yl group. nih.gov This indicates the potential for derivatives of "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" to be converted into insoluble pigments suitable for applications in paints, inks, and plastics.
The following tables summarize the types of dyes and pigments that could theoretically be synthesized from "Acetamide, N-(2-hydroxy-1-naphthalenyl)-" and the expected properties based on analogous compounds.
Table 1: Potential Azo Dyes from Acetamide, N-(2-hydroxy-1-naphthalenyl)-
| Diazo Component (Aromatic Amine) | Resulting Dye Structure (General) | Expected Color Range | Potential Applications |
| Aniline | Yellow to Orange-Red | Textile Dyeing (Cotton, Silk) | |
| Substituted Anilines (e.g., p-toluidine, p-nitroaniline) | Orange to Deep Red | Disperse Dyes for Polyester | |
| Naphthylamines | Red to Violet | High-Performance Pigments | |
| Heterocyclic Amines (e.g., aminothiazoles) | Red to Blue | Specialty Dyes |
Table 2: Fastness Properties of Conceptually Related Naphthyl Azo Dyes
| Dye Type | Substrate | Light Fastness | Wash Fastness | Rubbing Fastness |
| Azo-Naphthol Dyes | Cotton, Silk | Good | Good | Good |
| Disperse Naphthalimide Azo Dyes | Polyester | Good to Excellent | Good to Excellent | Good |
| Azo Dyes from 1-Naphthylamine | Polyester | Moderate to Excellent | Good | Moderate to Good |
Enzymatic and Biochemical Interaction Studies Mechanistic Focus
Enzyme Inhibition Kinetics and Characterization of Enzyme-Ligand Binding Affinity
There is a scarcity of specific enzyme inhibition kinetic data for Acetamide (B32628), N-(2-hydroxy-1-naphthalenyl)-. However, studies on analogous compounds suggest that molecules with a naphthalene (B1677914) and acetamide framework can exhibit significant enzyme inhibitory activity. For instance, a related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , has been identified as a potent inhibitor of aminopeptidase (B13392206) N (APN), with a reported inhibition constant (Ki) of 3.5 µM. nih.gov This suggests that the naphthalene group can likely fit into the active sites of certain enzymes.
Furthermore, a series of substituted acetamide derivatives have been evaluated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. One such derivative, compound 8c from a 2023 study, demonstrated a half-maximal inhibitory concentration (IC50) of 3.94 µM and was determined to be a mixed-type inhibitor. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.
Another area of interest is the inhibition of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. A series of naphthyl amide derivatives were recently designed as reversible MAGL inhibitors. The most potent of these, compound ± 34 , exhibited a pIC50 of 7.1. nih.gov
The following table summarizes the inhibitory activities of these related compounds, offering a glimpse into the potential enzymatic targets for Acetamide, N-(2-hydroxy-1-naphthalenyl)-.
| Compound | Target Enzyme | Inhibition Metric (IC50/Ki) | Type of Inhibition |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N (APN) | Ki = 3.5 µM | Not specified |
| Compound 8c (a substituted acetamide) | Butyrylcholinesterase (BChE) | IC50 = 3.94 µM | Mixed-type |
| Compound ± 34 (a naphthyl amide derivative) | Monoacylglycerol Lipase (MAGL) | pIC50 = 7.1 | Reversible |
Modulation of Cellular Pathways and Biochemical Processes: Mechanistic Insights
Direct evidence for the modulation of cellular pathways by Acetamide, N-(2-hydroxy-1-naphthalenyl)- is not currently available. However, the inhibition of enzymes like aminopeptidase N and monoacylglycerol lipase by related compounds points to potential involvement in specific signaling cascades.
For example, the inhibition of aminopeptidase N by N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was shown to suppress the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor. nih.gov This suggests a role in modulating angiogenesis-related pathways.
In the context of neuroinflammation, the cannabinoid receptor 2 (CB2R) is a key target. The activation of CB2R can reduce the release of inflammatory peptides. nih.gov Given that some naphthyl derivatives interact with components of the endocannabinoid system (like MAGL), it is conceivable that Acetamide, N-(2-hydroxy-1-naphthalenyl)- could have downstream effects on neuroinflammatory pathways.
Interaction with Specific Molecular Targets for Elucidating Mechanism of Action
The molecular targets of Acetamide, N-(2-hydroxy-1-naphthalenyl)- have not been explicitly identified. However, based on the activities of similar compounds, potential targets can be proposed. Docking studies of the butyrylcholinesterase inhibitor 8c revealed that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.govresearchgate.net This dual binding contributes to its inhibitory activity.
For the reversible MAGL inhibitor ± 34 , its efficacy was demonstrated through competitive activity-based protein profiling, confirming its engagement with the endogenous MAGL enzyme. nih.gov This highlights the potential for the naphthyl amide scaffold to interact specifically with the active site of lipases.
Neurotransmitter System Modulation Mechanisms
The potential for Acetamide, N-(2-hydroxy-1-naphthalenyl)- to modulate neurotransmitter systems is suggested by the activity of related compounds against butyrylcholinesterase. BChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of BChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net The mixed-type inhibition profile of compound 8c suggests a complex interaction with the enzyme that could effectively modulate cholinergic neurotransmission. nih.govresearchgate.net
Furthermore, the endocannabinoid system, which is modulated by the MAGL inhibitor ± 34 , is known to influence the release of various neurotransmitters. By inhibiting MAGL, the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) are increased, which can in turn modulate synaptic transmission. nih.gov
Structural Basis of Enzyme Selectivity and Specificity
The structural features of the naphthalene ring are crucial for the selectivity and specificity of related inhibitors. In the case of the butyrylcholinesterase inhibitor 8c , molecular docking studies indicated that specific substitutions on the acetamide structure were key to its potent and selective inhibition of BChE over the related enzyme, acetylcholinesterase (AChE). nih.govresearchgate.net
Similarly, for the naphthyl amide MAGL inhibitors, the specific arrangement of the naphthyl group and the amide linkage was optimized to achieve reversible, rather than covalent, inhibition. nih.gov This demonstrates that subtle changes to the scaffold can significantly alter the binding mode and selectivity. The crystal structure of a related compound, N-[(2-Hydroxy-1-naphthyl)(2-hydroxyphenyl)methyl]acetamide , reveals how the amide linkage and the hydroxyl groups can participate in hydrogen bonding, which can stabilize the compound within an enzyme's active site. nih.gov
Structure Property Relationships in Naphthyl Acetamide Derivatives
Correlating Molecular Conformation with Advanced Spectroscopic Signatures
The specific spatial arrangement, or conformation, of N-(2-hydroxy-1-naphthalenyl)acetamide derivatives has a direct and measurable impact on their spectroscopic output. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating these conformations in solution and the solid state.
In derivatives like N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the conformation is characterized by a significant twist between the naphthalene (B1677914) and benzene (B151609) ring systems, with a measured dihedral angle of 82.50 (7)°. nih.gov This twisted structure is revealed and confirmed by spectroscopic methods. The ¹H NMR spectrum, for instance, shows distinct signals for the amidic N-H proton (at 8.20 ppm) and the phenolic O-H proton (at 9.96 ppm), while the aromatic protons appear as multiplets in the 7.00–7.82 ppm range. nih.gov The ¹³C NMR spectrum further corroborates the proposed structure with 19 unique signals. nih.gov
IR spectroscopy provides complementary information. In the same derivative, a broad absorption band at 3435 cm⁻¹ is characteristic of the O-H stretch, while a sharp band at 3230 cm⁻¹ corresponds to the N-H stretching of the amide. A strong absorption at 1638 cm⁻¹ confirms the presence of the amide C=O group. nih.gov
Furthermore, NMR studies on related N,N-disubstituted acetamides have shown the presence of multiple rotational isomers (or rotamers) in solution due to the restricted rotation around the amide N-CO bond. nih.govnih.gov This phenomenon, which leads to a duplication of NMR signals, highlights how dynamic conformational changes are directly observable through advanced spectroscopic techniques.
Interactive Table 1: Spectroscopic Data for N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide
| Spectroscopic Technique | Frequency/Shift | Assignment | Reference |
| IR | 3435 cm⁻¹ | O-H stretch | nih.gov |
| IR | 3230 cm⁻¹ | N-H stretch | nih.gov |
| IR | 1638 cm⁻¹ | C=O stretch | nih.gov |
| ¹H NMR | 9.96 ppm | Phenolic O-H | nih.gov |
| ¹H NMR | 8.20 ppm | Amide N-H | nih.gov |
| ¹H NMR | 7.00–7.82 ppm | Aromatic & Methine H | nih.gov |
| ¹³C NMR | 170.26 ppm | Amide C=O | nih.gov |
Impact of Substituent Effects on Chemical Reactivity and Electronic Properties
The introduction of different substituent groups onto the naphthyl or adjacent phenyl rings can dramatically alter the electronic landscape of the molecule, thereby influencing its chemical reactivity. The effect of substituents on the solid-state structures of N-aromatic amides has been a subject of considerable study. researchgate.netrsc.org
Studies on analogous systems, such as substituted styryl 2-hydroxy-1-naphthyl ketones, provide a clear model for these effects. In these compounds, the electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—directly impacts the frequencies of carbonyl (C=O) stretching in IR spectra and the chemical shifts in NMR spectra. nih.gov These spectral shifts can be quantitatively correlated with Hammett sigma constants, which are a measure of the electronic effect of substituents. nih.gov This demonstrates that substituents modulate the electron density distribution across the molecule's π-system.
For example, electron-withdrawing groups tend to lower the electron density at the carbonyl carbon, leading to a higher C=O stretching frequency in the IR spectrum. Conversely, electron-donating groups increase electron density, lowering the frequency. These electronic perturbations directly translate to changes in chemical reactivity. A lower electron density at a reaction center can make it more susceptible to nucleophilic attack, while a higher electron density can enhance its nucleophilicity. In the context of Naphthyl Acetamide (B32628) derivatives, such substituent-induced electronic changes can affect the acidity of the phenolic proton, the nucleophilicity of the amide nitrogen, and the molecule's ability to coordinate with other species.
Relationship between Crystal Structure and Bulk Material Properties
The arrangement of molecules in a crystal lattice dictates the bulk properties of the material, such as its thermal stability and mechanical strength. In Naphthyl Acetamide derivatives, the crystal packing is primarily governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. nih.govresearchgate.net
X-ray diffraction studies of N-[(2-Hydroxy-1-naphthyl)(2-hydroxyphenyl)methyl]acetamide and N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide reveal highly ordered three-dimensional structures. nih.govresearchgate.net In the former, the crystal packing is stabilized by strong O-H···O intermolecular hydrogen bonds, which create centrosymmetric dimers. researchgate.net In the latter, molecules are linked by O-H···O hydrogen bonds to form infinite C(8) chains that propagate through the crystal. nih.gov
These directed, non-covalent interactions lock the molecules into a fixed, stable arrangement, which generally translates to higher melting points and greater thermal stability compared to an amorphous solid of the same compound. The specific packing arrangement can also influence properties like solubility and dissolution rate. The dense, ordered packing in a crystal typically reduces the rate at which a solvent can interact with individual molecules. The detailed crystallographic data for these compounds provide a direct link between the molecular-level structure and these macroscopic material properties.
Interactive Table 2: Crystal Data for Naphthyl Acetamide Derivatives
| Compound | N-[(2-Hydroxy-1-naphthyl)(2-hydroxyphenyl)methyl]acetamide researchgate.net | N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide nih.gov |
| Formula | C₁₉H₁₇NO₃ | C₂₀H₁₉NO₂ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 10.2172 (4) | 10.4324 (4) |
| b (Å) | 11.5957 (5) | 14.0786 (5) |
| c (Å) | 14.3739 (6) | 11.0356 (4) |
| β (˚) | 108.834 (2) | 98.741 (2) |
| Volume (ų) | 1611.85 (12) | 1602.01 (10) |
Influence of Structural Modifications on Chelation and Sensing Properties
The inherent structure of Acetamide, N-(2-hydroxy-1-naphthalenyl)-, featuring a hydroxyl group adjacent to the amide-substituted position on the naphthalene ring, provides a bidentate chelation site (O, O or O, N). This makes its derivatives promising candidates for metal ion sensors. Structural modifications, particularly those that introduce additional coordinating atoms or alter the electronic and photophysical properties, are key to developing selective and sensitive chemosensors.
A common modification involves converting the related 2-hydroxy-1-naphthaldehyde (B42665) into a Schiff base or an acylhydrazone. This extends the conjugation and introduces an imine nitrogen and often another carbonyl oxygen, creating a more extensive binding pocket for metal ions. For instance, a 2-hydroxynaphthalene-based acylhydrazone has been synthesized that acts as a highly selective and sensitive "turn-on" fluorescent sensor for aluminum ions (Al³⁺). researchgate.net Upon chelation with Al³⁺, the internal rotation of the molecule is restricted, which inhibits non-radiative decay pathways and leads to a significant enhancement of fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF). researchgate.netrsc.org
Similarly, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde and thiophene-2-carbohydrazide (B147627) was shown to selectively detect Al³⁺ with a very low limit of detection (1.35 × 10⁻⁹ M). rsc.org The binding involves the hydroxyl oxygen, the azomethine nitrogen, and the carbonyl oxygen, demonstrating how the structural modification creates a tridentate chelation site. Another study on a phenolic Mannich base derived from 1′-hydroxy-2′-acetonaphthone found it could act as a "turn-on" sensor for Al³⁺ and a "turn-off" sensor for Cu²⁺. nih.gov These examples clearly illustrate that targeted structural modifications can fine-tune the binding affinity and selectivity, and control the photophysical response to specific metal ions.
Role of Hydrogen Bonding and Pi-Pi Interactions in Modulating Molecular and Material Properties
Non-covalent interactions, specifically hydrogen bonds and π-π stacking, are fundamental forces that dictate the supramolecular assembly and properties of Naphthyl Acetamide derivatives.
Intermolecularly, the phenolic hydroxyl group (O-H) and the amide carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively. researchgate.net As seen in crystal structures, O-H···O hydrogen bonds link molecules into extensive networks, such as dimers and chains, which are the primary reason for the stability of the crystal lattice. nih.govresearchgate.net The strength and geometry of these hydrogen bonds are critical; for example, stronger hydrogen bonding networks generally lead to materials with higher thermal stability.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Sustainability
The synthesis of N-acyl derivatives, including Acetamide (B32628), N-(2-hydroxy-1-naphthalenyl)-, is a cornerstone of organic chemistry. magtech.com.cn Traditionally, these reactions have often relied on acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of acid or base catalysts. magtech.com.cn However, the future of this field is geared towards more eco-friendly and efficient methodologies.
A significant emerging trend is the development of catalyst-free N-acylation reactions. magtech.com.cn These methods offer the advantages of mild conditions, simplified work-up procedures, and reduced environmental impact. magtech.com.cn For instance, studies have demonstrated successful N-acylation of various amines with acetic anhydride under solvent-free conditions, achieving good to excellent yields. magtech.com.cn This approach minimizes the use of hazardous solvents and catalysts, aligning with the principles of green chemistry.
In parallel, the exploration of novel catalytic systems continues to be a major research thrust. The goal is to identify catalysts that are not only highly efficient but also reusable and environmentally benign. A variety of catalysts have been investigated for N-acylation under different conditions, including:
KF-Al2O3
ZnO
Sodium formate (B1220265)
Amberlite IR120
FeCl3
Al(OTf)3
TiCl3(OTf)
B(OCH2CF3)3
Anhydrous NiCl2
Iodine
ZnCl2 magtech.com.cn
More recently, the use of trichloroacetic acid in conjunction with montmorillonite (B579905) K10 clay has been described as a competent and eco-friendly route for the synthesis of related N-methyl acetamide derivatives under solvent-free conditions. nih.gov Furthermore, chiral N,N′-dioxide–scandium(III) complex catalysts have shown high efficiency in the enantioselective hydroxylative dearomatization of 2-naphthols, a reaction relevant to the synthesis of functionalized naphthyl derivatives. researchgate.net
The following table summarizes some of the catalytic systems explored for N-acylation and related reactions.
| Catalyst System | Reactants | Conditions | Key Advantages |
| Catalyst-Free | Amines, Acetic Anhydride | Solvent-free | Eco-friendly, simple work-up, mild conditions magtech.com.cn |
| Trichloroacetic acid / Montmorillonite K10 | 2-naphthol (B1666908), amine, aldehyde | Solvent-free | Competent, eco-friendly nih.gov |
| N,N′-dioxide–scandium(III) complex | 2-Naphthols, Oxaziridines | Mild | High yields, excellent enantioselectivities researchgate.net |
| Various Lewis and Brønsted Acids | Amines, Acylating agents | Various | High efficiency magtech.com.cn |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design and property prediction of N-(2-hydroxy-1-naphthalenyl)acetamide and its derivatives. nih.govrsc.orgresearchgate.net These theoretical studies provide deep insights into the molecular structure, electronic properties, and reactivity, guiding the synthesis of new compounds with desired characteristics.
DFT calculations have been employed to study the local molecular properties and reactivity of acetamide derivatives. rsc.org For example, Fukui functions, derived from DFT, can identify the most probable sites for nucleophilic and electrophilic attacks, which is crucial for understanding reaction mechanisms. rsc.org In one study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, DFT calculations revealed that the nitrogen atoms are the primary sites for bond formation with biological molecules like tyrosine. rsc.org
Furthermore, computational models can predict various molecular properties, including:
Tautomerism: DFT calculations can determine the relative stability of different tautomeric forms, such as the amide and imidol forms of acetamide derivatives. For 2-hydroxy-N-m-tolyl-acetamide, DFT calculations have shown the amide form to be more stable than the imidol form. researchgate.net
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can be calculated to understand the electronic stability and reactivity of a molecule. nih.gov A larger HOMO-LUMO gap generally implies higher stability.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution around a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov
Spectroscopic Properties: Theoretical UV-Visible and IR spectra can be calculated and compared with experimental data to confirm the structure of synthesized compounds. nih.govresearchgate.net
Non-Linear Optical (NLO) Properties: Computational methods can predict NLO properties like dipole moment and hyperpolarizability, which are important for applications in optoelectronics. nih.gov
The table below showcases some of the properties of N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (HNMA) predicted by computational studies. nih.gov
| Property | Predicted Value/Observation | Significance |
| HOMO-LUMO Gap | 3.51 eV | Suggests high stability and transparency to visible light nih.gov |
| Molecular Electrostatic Potential | Strong interaction with nucleophiles | Indicates reactivity towards electron-rich species nih.gov |
| Intramolecular Bonding | Strong intramolecular hydrogen bonding | Influences structural conformation and properties nih.gov |
| Non-Linear Optical (NLO) | High dipole moment and hyperpolarizability | Potential for NLO applications nih.gov |
Development of Multi-Functional Naphthyl Acetamide Derivatives for Integrated Applications
A significant trend in the development of new chemical entities is the design of multi-functional molecules that can address multiple targets or have integrated applications. Naphthyl acetamide derivatives are emerging as a promising scaffold for the development of such multi-functional agents, particularly in the field of medicinal chemistry.
Researchers are actively designing and synthesizing novel naphthyl acetamide derivatives with a range of biological activities. For instance, a series of naphthyl-functionalized acetamide derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. sigmaaldrich.com These compounds were found to be potent inhibitors of cholinesterase enzymes and also exhibited significant antioxidant activity, demonstrating a dual therapeutic approach from a single molecular framework. sigmaaldrich.com
Another area of interest is the development of naphthamide derivatives as inhibitors of monoamine oxidase (MAO) enzymes, which are important targets for the treatment of neurological disorders. nih.gov By rationally designing and synthesizing novel naphthamide hybrids, researchers have identified compounds with potent and selective inhibitory activity against both MAO-A and MAO-B. nih.gov
The development of heterocyclic acetamide derivatives containing a naphthyl group has also yielded compounds with promising analgesic, anti-inflammatory, and antimicrobial activities. mdpi.com This highlights the versatility of the acetamide scaffold in combination with the naphthyl moiety for creating diverse pharmacological agents.
The table below presents examples of multi-functional naphthyl acetamide derivatives and their integrated applications.
| Derivative Type | Target/Application | Key Findings |
| Naphthyl-functionalized acetamides | Alzheimer's Disease (Cholinesterase inhibition, Antioxidant) | Selective and potent inhibition of Butyrylcholinesterase (BChE) with IC50 values in the low micromolar range. sigmaaldrich.com |
| Naphthamide hybrids | Neurological Disorders (Monoamine Oxidase inhibition) | Potent and selective inhibition of MAO-A and MAO-B with IC50 values in the sub-micromolar range. nih.gov |
| Heterocyclic acetamides with naphthyl group | Analgesic, Anti-inflammatory, Antimicrobial | Several compounds showed significant in vivo analgesic and anti-inflammatory activities. mdpi.com |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Angiogenesis Inhibition (Aminopeptidase N inhibition) | Potent inhibition of aminopeptidase (B13392206) N with a Ki value of 3.5 µM. researchgate.net |
In-depth Mechanistic Investigations of Complex Biological and Chemical Processes
A deeper understanding of the mechanisms through which N-(2-hydroxy-1-naphthalenyl)acetamide and its derivatives exert their effects is crucial for their rational design and application. Future research will increasingly focus on detailed mechanistic investigations of both their biological and chemical processes.
In the biological realm, studies are moving beyond simple activity screening to elucidate the precise molecular interactions and pathways involved. For example, in the context of cholinesterase inhibition by naphthyl-functionalized acetamides, computational docking and molecular dynamics simulations are used to understand the binding modes of these inhibitors within the active site of the enzyme. sigmaaldrich.com These studies have revealed that the inhibition mechanism can involve interactions with the peripheral anionic site, the oxyanion hole, acyl-binding pockets, and the catalytic site. sigmaaldrich.com Similarly, for MAO inhibitors, kinetic studies such as Lineweaver-Burk plots are employed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov
On the chemical front, mechanistic studies are shedding light on the pathways of synthetic reactions. For instance, investigations into the N-acylation of amines are exploring the role of catalysts in activating the reactants and facilitating the reaction. magtech.com.cn In the case of the enantioselective hydroxylative dearomatization of 2-naphthols catalyzed by a chiral scandium complex, a proposed catalytic model suggests that the 2-naphthol coordinates to the metal center, and the chiral ligand shields one face of the molecule, leading to a stereoselective attack. researchgate.net
The following table outlines some of the mechanistic insights gained from recent research.
| Process | System | Mechanistic Insight |
| Enzyme Inhibition | Naphthyl-functionalized acetamides and Butyrylcholinesterase | The inhibitors bind to multiple sites within the enzyme's active site, leading to a mixed inhibition mechanism. sigmaaldrich.com |
| Enzyme Inhibition | Naphthamide derivatives and Monoamine Oxidase | The inhibition is found to be reversible and competitive. nih.gov |
| Catalytic Reaction | Hydroxylative dearomatization of 2-naphthols with a Scandium catalyst | The chiral catalyst coordinates with the 2-naphthol, directing the attack of the hydroxylating agent to a specific face of the molecule. researchgate.net |
| Chemical Synthesis | N-acylation of amines | The reaction can proceed through a catalyst-free pathway under certain conditions, or be facilitated by various Lewis and Brønsted acids. magtech.com.cn |
Design and Synthesis of Smart Materials and Responsive Systems based on Naphthyl Acetamides
The unique photophysical and chemical properties of the naphthalene (B1677914) moiety make it an attractive building block for the creation of "smart" materials and responsive systems. Future research is expected to explore the incorporation of Acetamide, N-(2-hydroxy-1-naphthalenyl)- and its derivatives into materials that can respond to external stimuli such as light, temperature, pH, and the presence of specific analytes.
One promising area is the development of fluorescent sensors. The naphthalene group is a well-known fluorophore, and its emission properties can be modulated by the binding of analytes. researchgate.net Naphthalimide derivatives, which share the core naphthalene structure, have been successfully used to create fluorescent sensors for the detection of various species, including illicit drugs and biologically important molecules like cysteine. nih.govresearchgate.net The design of such sensors often involves linking the naphthyl acetamide core to a receptor unit that selectively binds the target analyte, leading to a change in the fluorescence signal.
Another emerging trend is the development of stimuli-responsive polymers. These "smart" polymers can undergo reversible changes in their physical and chemical properties in response to environmental triggers. magtech.com.cnnih.gov While direct incorporation of Acetamide, N-(2-hydroxy-1-naphthalenyl)- into such systems is still an area for exploration, the acetamide and naphthyl functional groups offer handles for polymerization and for tuning the properties of the resulting materials. For example, thermoresponsive polymers that change their solubility with temperature are of great interest for applications in drug delivery and tissue engineering. nih.govmdpi.comnih.gov The hydrophobicity of the naphthalene group and the hydrogen-bonding capability of the acetamide and hydroxyl groups could be leveraged to design new thermoresponsive polymers.
Self-healing materials are another exciting frontier. These materials have the ability to autonomously repair damage. researchgate.netnih.gov One approach to self-healing involves the encapsulation of a healing agent that is released upon damage. The chemical functionalities present in Acetamide, N-(2-hydroxy-1-naphthalenyl)- could potentially be utilized in the design of such healing agents or in the polymer matrix itself.
The table below highlights potential applications of smart materials based on naphthyl acetamide derivatives.
| Material Type | Potential Application | Underlying Principle |
| Fluorescent Sensors | Detection of metal ions, anions, and biomolecules | Analyte binding to a receptor linked to the naphthyl acetamide core modulates its fluorescence properties (e.g., intensity, wavelength). nih.govresearchgate.netresearchgate.net |
| Thermoresponsive Polymers | Controlled drug delivery, tissue engineering | The balance of hydrophilic and hydrophobic interactions, influenced by the naphthyl and acetamide groups, leads to temperature-dependent changes in polymer conformation and solubility. nih.govmdpi.comnih.gov |
| pH-Responsive Systems | Targeted drug delivery | The hydroxyl and amide groups can exhibit protonation/deprotonation depending on the pH, leading to changes in the material's properties. mdpi.com |
| Self-Healing Materials | Coatings, structural components | The functional groups could participate in reversible cross-linking reactions or act as part of an encapsulated healing agent to repair damage. researchgate.netnih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Acetamide, N-(2-hydroxy-1-naphthalenyl)-, and what are their comparative advantages?
- Methodological Answer : The compound is commonly synthesized via multicomponent condensation reactions involving 2-hydroxy-1-naphthaldehyde, aniline derivatives, and acetamide precursors. For example, one-pot reactions under acidic or solvent-free conditions yield derivatives with varying substituents on the aromatic rings. Comparative studies show that microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields (70–85%) compared to conventional heating (60–75%) . Alternative routes include Friedel-Crafts alkylation, but this may introduce regioselectivity challenges requiring careful optimization of Lewis acid catalysts.
Q. Which spectroscopic techniques are most effective for characterizing Acetamide, N-(2-hydroxy-1-naphthalenyl)-, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Prioritize the hydroxyl (-OH) stretch near 3400 cm⁻¹ and amide C=O stretch at ~1630–1660 cm⁻¹. Hydrogen bonding between the hydroxyl and amide groups often broadens these peaks .
- NMR : In NMR, the hydroxyl proton appears as a singlet at δ 9.8–10.2 ppm (exchangeable with D₂O). The naphthyl protons show distinct splitting patterns (e.g., aromatic protons at δ 6.8–8.2 ppm), while the acetamide methyl group resonates at δ 2.1–2.3 ppm .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 201.2 for the parent compound) and fragmentation patterns indicative of naphthyl ring cleavage .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation based on structural analogs (e.g., 1-ACETAMINO-7-NAPHTHOL) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. Spills should be contained using inert absorbents like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in melting point data observed between different synthetic batches?
- Methodological Answer : Discrepancies in melting points (e.g., 178°C vs. literature 183–186°C ) often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Use solvents like ethanol/water mixtures to isolate pure polymorphs.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorph transitions or solvate formation.
- X-ray Diffraction : Compare experimental crystal structures with reference data to confirm phase purity .
Q. What computational chemistry approaches are recommended to study the hydrogen bonding network in Acetamide, N-(2-hydroxy-1-naphthalenyl)- crystals?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to identify intermolecular hydrogen bonds (e.g., O-H···O=C interactions between hydroxyl and amide groups) .
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to model hydrogen bond strengths and compare with experimental bond lengths .
- Molecular Dynamics : Simulate packing efficiency and stability of different polymorphs under varying temperatures .
Q. How does structural modification at the naphthol ring position affect the compound's physicochemical properties and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Substitutions like nitro (-NO₂) at the 4-position increase acidity of the hydroxyl group (pKa ~8.2 vs. 9.5 for unmodified) and alter solubility .
- Bioactivity Screening : Derivatives with methoxy (-OCH₃) groups show enhanced binding to estrogen receptors in vitro (IC₅₀ = 12 μM vs. 25 μM for parent compound), likely due to improved lipophilicity .
- LogP Analysis : Introduce methyl groups to tune hydrophobicity; measured LogP values range from 1.8 (polar derivatives) to 3.2 (nonpolar analogs) .
Q. What analytical strategies should be employed when encountering discrepancies between experimental and theoretical NMR chemical shift predictions?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO to stabilize hydrogen bonding and reduce conformational variability .
- DFT Refinement : Use implicit solvent models (e.g., IEF-PCM) in Gaussian09 to account for solvent-induced shifts.
- Cross-Validation : Compare experimental data with NIST reference spectra for analogous naphthyl acetamides .
Q. How to design controlled experiments to investigate the compound's potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Enzyme Assays : Use ADP-Glo™ Kinase Assay to measure inhibition of JAK2 or EGFR kinases. Include staurosporine as a positive control .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halides, alkyl chains) and correlate IC₅₀ values with electronic parameters (Hammett σ) .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes in kinase ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
